molecular formula C5H3Br3N2O2S B12582382 2-(Tribromomethanesulfonyl)pyrazine CAS No. 197707-56-5

2-(Tribromomethanesulfonyl)pyrazine

Cat. No.: B12582382
CAS No.: 197707-56-5
M. Wt: 394.87 g/mol
InChI Key: CVBIVJLRZHYCAH-UHFFFAOYSA-N
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Description

2-(Tribromomethanesulfonyl)pyrazine is a chemical compound that belongs to the class of pyrazines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a pyrazine ring substituted with a tribromomethanesulfonyl group. Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tribromomethanesulfonyl)pyrazine typically involves the introduction of the tribromomethanesulfonyl group onto the pyrazine ring. One common method is the reaction of pyrazine with tribromomethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(Tribromomethanesulfonyl)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(Tribromomethanesulfonyl)pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Tribromomethanesulfonyl)pyrazine involves its interaction with specific molecular targets. The tribromomethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tribromomethanesulfonyl)pyridine
  • 2-(Tribromomethanesulfonyl)benzene
  • 2-(Tribromomethanesulfonyl)thiophene

Uniqueness

2-(Tribromomethanesulfonyl)pyrazine is unique due to its pyrazine ring structure, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable compound in various chemical and biological applications .

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new materials and therapeutics.

Properties

CAS No.

197707-56-5

Molecular Formula

C5H3Br3N2O2S

Molecular Weight

394.87 g/mol

IUPAC Name

2-(tribromomethylsulfonyl)pyrazine

InChI

InChI=1S/C5H3Br3N2O2S/c6-5(7,8)13(11,12)4-3-9-1-2-10-4/h1-3H

InChI Key

CVBIVJLRZHYCAH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)S(=O)(=O)C(Br)(Br)Br

Origin of Product

United States

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